molecular formula C20H16O B2680293 1-(Pyren-1-yl)butan-1-one CAS No. 16335-39-0

1-(Pyren-1-yl)butan-1-one

Cat. No.: B2680293
CAS No.: 16335-39-0
M. Wt: 272.347
InChI Key: HCPUFGVIMIGHED-UHFFFAOYSA-N
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Description

1-(Pyren-1-yl)butan-1-one (1a) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core substituted with a butanone group at the 1-position. This compound exhibits unique photophysical properties, particularly enhanced solid-state luminescence due to its π-stacked crystal structure . The infinite π-stacking of 1a molecules, organized into dimer-like arrangements, facilitates excimer formation, leading to a red-shifted fluorescence emission compared to its solution phase . Under hydrostatic pressure (up to 3 GPa), 1a demonstrates piezochromism, with its fluorescence shifting ~100 nm toward longer wavelengths at 3.5 GPa . Theoretical calculations reveal a pressure-dependent reduction in its bandgap (from 2.6 eV at ambient conditions), correlating with decreased interlayer distances in the π-stacked structure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyren-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-2-4-18(21)16-11-9-15-8-7-13-5-3-6-14-10-12-17(16)20(15)19(13)14/h3,5-12H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPUFGVIMIGHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyren-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure efficient production, and the product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Pyren-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyren-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses due to its luminescent properties.

    Biology: Employed in the study of biological macromolecules and their interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of optoelectronic devices and materials

Mechanism of Action

The mechanism of action of 1-(Pyren-1-yl)butan-1-one is primarily related to its luminescent properties. The compound exhibits strong fluorescence, which can be used to study molecular interactions and environmental changes. The pyrene moiety allows for π-π stacking interactions, which are crucial for its luminescent behavior. These interactions can be influenced by external factors such as pressure and temperature, leading to changes in fluorescence intensity and wavelength .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of 1a and Related PAHs

Compound Structure Bandgap (eV) Bulk Modulus (GPa) Fluorescence Behavior
1-(Pyren-1-yl)butan-1-one Pyrene + butanone 2.6 (ambient) 13–14.3 Red-shifted excimer emission
Pyrene Unsubstituted PAH 3.3 8.2 Monomer emission in solution
Benzo[e]pyrene Fused benzene rings N/A 5.7 Aggregation-induced quenching
Pentacyclooctene Strained PAH N/A 9.6 Weak solid-state fluorescence
  • Substituent Effects: The electron-withdrawing carbonyl group in 1a reduces the HOMO-LUMO gap compared to unsubstituted pyrene (2.6 vs. 3.3 eV), enhancing charge-transfer interactions in the solid state . In contrast, pyrene derivatives with electron-donating groups (e.g., hydroxyl or amino) exhibit blue-shifted emission due to destabilized HOMO levels .
  • Mechanical Stability : 1a has a higher bulk modulus (13–14.3 GPa) than pyrene (8.2 GPa) or benzo[e]pyrene (5.7 GPa), indicating greater resistance to compression. This is attributed to dispersive interactions in its π-stacked architecture .
Luminescence and Aggregation Behavior
  • Excimer Formation: 1a’s π-stacking facilitates excimer emission (λem ≈ 600 nm at 3.5 GPa), unlike pyrene, which predominantly emits as a monomer (λem ≈ 400 nm) unless aggregated . Similar excimer behavior is observed in perylene bisimides but requires precise J-type stacking, whereas 1a forms stable H-aggregates under pressure .
  • Pressure Response : 1a’s piezochromic fluorescence shift (~100 nm at 3.5 GPa) surpasses that of indane-1,3-dione derivatives, which show <50 nm shifts under comparable conditions .
Intermolecular Interactions

Table 2: Interaction Energies in 1a vs. Other PAHs

Compound Dominant Interaction Energy (kJ/mol) Pressure Sensitivity
This compound π-π stacking -3.58 (4.4 GPa) Repulsive above 5 GPa
Pyrene π-π stacking -8.2 (ambient) Stable up to 10 GPa
Perylene bisimide J-aggregation -12.1 Sensitive to stacking disorder
  • π-Stacking Dynamics : At 4.4 GPa, 1a’s π-stacking interaction energy drops to -3.58 kJ/mol, compared to -8.2 kJ/mol for pyrene at ambient pressure. This weaker interaction explains its pressure-induced repulsive behavior above 5 GPa .
  • Hydrogen Bonding: The C3–H3···O1 hydrogen bond in 1a (2.54 Å) stabilizes its planar conformation, a feature absent in non-carbonyl PAHs like pyrene .

Biological Activity

1-(Pyren-1-yl)butan-1-one, a compound characterized by its pyrene moiety, has garnered attention in the field of biological research due to its unique structural properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its luminescent properties. The chemical formula is C15H12OC_{15}H_{12}O, and its structure can be represented as follows:

Structure C15H12O\text{Structure }\text{C}_{15}\text{H}_{12}\text{O}

The presence of the pyrene group contributes to the compound's photophysical properties, making it a candidate for studies involving fluorescence and luminescence.

Biological Activity Overview

The biological activity of this compound extends to several domains, including:

  • Antimicrobial Activity : Studies have shown that compounds with pyrene groups exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its interaction with DNA and RNA has been noted, suggesting a role in modulating gene expression.
  • Fluorescence Properties : The luminescent characteristics of this compound make it useful in bioimaging applications. It can serve as a fluorescent probe for detecting specific biomolecules or cellular processes.

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Interaction with Cellular Targets

The compound can bind to various biomolecules, including proteins and nucleic acids, leading to alterations in their function. For example:

  • Protein Binding : It may inhibit enzyme activity by binding to active sites or allosteric sites.
  • Nucleic Acid Intercalation : The planar structure allows it to intercalate between DNA base pairs, potentially affecting replication and transcription processes.

2. Reactive Oxygen Species (ROS) Generation

The compound has been shown to generate ROS upon excitation, which can lead to oxidative stress in cells. This property is particularly relevant in cancer research, where ROS can induce apoptosis in malignant cells.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various pyrene derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of pyrene derivatives highlighted that this compound inhibited the growth of human breast cancer cells (MCF-7) in vitro. The study demonstrated that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis rates .

Case Study 3: Fluorescent Probes

In a study focused on bioimaging, this compound was utilized as a fluorescent probe for live-cell imaging. The results showed that it could effectively label mitochondria in living cells without significant cytotoxicity, making it a valuable tool for studying mitochondrial dynamics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 cells
Fluorescence ImagingEffective mitochondrial labeling

Q & A

What are the established synthetic routes for 1-(Pyren-1-yl)butan-1-one, and how can reaction conditions be optimized for yield and purity?

Basic
A Grignard reaction is a common method, involving the addition of a pyrene-derived aldehyde to a pre-formed organomagnesium reagent (e.g., pent-4-en-1-yl magnesium bromide). Key parameters include temperature control (0°C for reagent addition), solvent choice (THF for stability), and purification via gradient flash chromatography (5–10% ethyl acetate in hexane). Yield optimization (up to 79%) requires strict exclusion of moisture and precise stoichiometry .

Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Basic
UV-Vis spectroscopy monitors photodegradation kinetics (e.g., λmax shifts during radical formation), while NMR (¹H/¹³C) confirms substitution patterns on the pyrene moiety. IR spectroscopy identifies ketone C=O stretches (~1700 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) is critical to distinguish structural isomers, particularly when pyrene substituents alter electronic environments .

How can the crystal structure of this compound inform its photophysical properties?

Advanced
Single-crystal X-ray diffraction (SHELXL refinement) reveals π-stacking interactions between pyrene moieties, which influence fluorescence quenching and charge-transfer behavior. Displacement parameters from refinement data (e.g., anisotropic thermal motion) help predict molecular rigidity and stability under irradiation. Twinning or disorder in the crystal lattice may explain discrepancies in observed vs. calculated photoluminescence lifetimes .

What computational methods are suitable for modeling the electronic structure of this compound, and how do they align with experimental data?

Advanced
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts HOMO-LUMO gaps and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate excited-state transitions. Discrepancies often arise from solvent effects or aggregation states not accounted for in simulations. Use polarizable continuum models (PCM) to improve accuracy .

How can researchers resolve contradictions in reported photodegradation rates of this compound under varying conditions?

Advanced
Discrepancies may stem from differing metal catalysts (e.g., Cu²⁺ vs. Fe²⁺) or solvent polarity. Replicate experiments using standardized light sources (e.g., 365 nm UV lamps) and quantify intermediates via LC-MS. Kinetic modeling (pseudo-first-order rate constants) under controlled pH and oxygen levels can isolate contributing factors .

What mechanistic insights exist for metal-catalyzed degradation pathways of this compound?

Advanced
In the presence of Cu²⁺, degradation proceeds via iminoxy radical formation through chelation at the pyridyl nitrogen. For Fe²⁺, coordination occurs via the ketone oxygen, leading to hydroxyl radical generation. Use electron paramagnetic resonance (EPR) to detect radical intermediates and isotopic labeling (¹⁸O-H₂O) to trace oxygen incorporation .

How can researchers assess and mitigate thermal or photochemical degradation during storage?

Basic
Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring identify degradation products (e.g., pyrenequinones). Store samples in amber vials under argon, and add stabilizers like BHT (0.1% w/w) to suppress radical pathways. FTIR periodic checks for carbonyl loss confirm stability .

What strategies address impurities in synthesized this compound?

Advanced
Impurities often arise from incomplete Grignard reactions or oxidation byproducts. Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for isolation. Characterization via 2D NMR (COSY, HSQC) and spiking experiments with authentic standards confirm identity. For persistent impurities, optimize recrystallization solvents (e.g., toluene/hexane) .

How do substituent positions on the pyrene ring influence reactivity in cross-coupling reactions?

Advanced
Steric hindrance at the 1-position directs electrophilic substitution to the 4- or 6-positions. Computational Fukui indices predict electrophilic sites, while Hammett constants quantify electronic effects. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) shows lower yields at sterically crowded positions .

What validation steps ensure computational models accurately reflect experimental spectroscopic data?

Advanced
Benchmark computational methods against experimental NMR chemical shifts (δ) and coupling constants (J). Use root-mean-square deviations (RMSD) to assess accuracy. For UV-Vis, compare oscillator strengths and transition energies. Adjust solvation models (e.g., SMD for non-polar solvents) to reduce deviations >10 nm .

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